Strontium metaphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

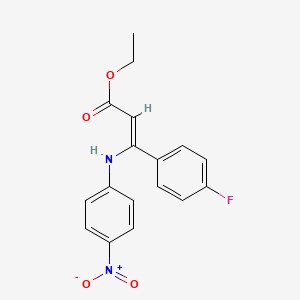

Strontium metaphosphate is a useful research compound. Its molecular formula is O6P2Sr and its molecular weight is 245.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality Strontium metaphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Strontium metaphosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications:

- Strontium has a positive effect on bone formation. Sr-substituted sol-gel calcium phosphate modifies gene and protein expression related to extracellular matrix synthesis by primary bone cells (Braux et al., 2011).

- Strontium-containing pharmaceuticals and bioactive glasses are crucial in biomedical science for promoting bone growth and inhibiting bone resorption. Strontium's local environment in disordered phases like bioactive glasses is vital for understanding their structure and properties (Bonhomme et al., 2012).

- Strontium and strontium ranelate have significant roles in supporting tissue, affecting osteoclasts, and influencing programmed cell death, making them relevant in osteoporosis treatment (Pilmane et al., 2017).

- Strontium-modified calcium phosphate cements demonstrate enhanced mechanical properties and radiographic contrast, showing potential in osteoporotic bone defect treatment (Lode et al., 2018).

Environmental Applications:

- Strontium isotopes serve as tracers in ecosystem processes, useful in studies of chemical weathering, soil genesis, and cation mobility (Capo et al., 1998).

- Strontium adsorption and desorption in wetlands are influenced by organic matter functional groups, with implications for pollution remediation (Boyer et al., 2018).

- The phytoremediation potential of indigenous plants for strontium in mining areas highlights the use of plants in cleaning or rehabilitating contaminated soil (Sasmaz et al., 2009).

Material Science Applications:

- Strontium zinc metaphosphate glasses exhibit increased density, glass transition temperature, and chemical durability with enhanced UV transmittance, indicating applications in UV transmitting materials (Shih & Shiu, 2007).

- Strontium metaphosphate glass doped with lanthanide ions is studied for its spectroscopic properties, suggesting applications in laser glasses and related technologies (Zaccaria et al., 1998).

properties

InChI |

InChI=1S/2HO3P.Sr/c2*1-4(2)3;/h2*(H,1,2,3);/q;;+2/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSSVMCHEQHDQR-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

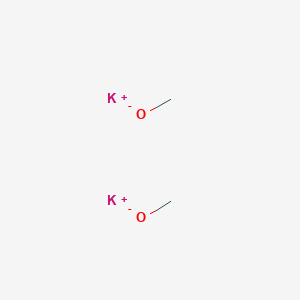

[O-]P(=O)=O.[O-]P(=O)=O.[Sr+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O6P2Sr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium metaphosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23S,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8036547.png)

![(1S,1 inverted exclamation mark S,3R,3 inverted exclamation mark R,4S,4 inverted exclamation mark S,6S,6 inverted exclamation mark S)-6,6 inverted exclamation mark-[(1R,1 inverted exclamation mark R)-[(2,5-Diphenylpyrimidine-4,6-diyl)bis(oxy)]bis[(6-methoxy-4-quinolyl)methylene]]bis(3-ethylquinuclidine)](/img/structure/B8036554.png)

![2-(2,9,9-Trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]dec-4-yl)-pyrrolidine hydrochloride](/img/structure/B8036558.png)

![1,5-Diethyl (2S)-2-[2-(1H-indol-3-YL)acetamido]pentanedioate](/img/structure/B8036576.png)

![(3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B8036577.png)

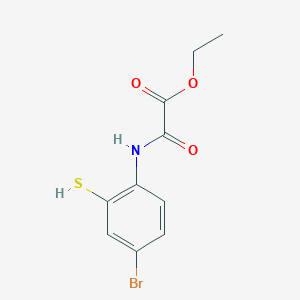

![2-[(3-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B8036591.png)